molecular formula C19H17N3O2S B3309633 N-(4-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 942009-28-1

N-(4-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B3309633
CAS RN: 942009-28-1
M. Wt: 351.4 g/mol
InChI Key: VYSCIWQGGPGWPF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, commonly known as APISA, is a compound with potential applications in the field of medicinal chemistry. APISA belongs to the class of imidazole-based compounds and has been found to exhibit interesting biological properties.

Scientific Research Applications

APISA has been found to exhibit potent anti-inflammatory and antioxidant activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide-stimulated macrophages. APISA has also been found to scavenge free radicals and protect cells against oxidative stress. These properties make APISA a potential candidate for the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of APISA is not fully understood. However, it has been proposed that APISA exerts its anti-inflammatory and antioxidant effects by modulating the activity of various signaling pathways such as NF-κB and MAPKs. APISA has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defenses.
Biochemical and Physiological Effects:
APISA has been shown to reduce the levels of inflammatory markers such as COX-2, iNOS, and PGE2 in vitro and in vivo. It has also been found to decrease the levels of lipid peroxidation and increase the activity of antioxidant enzymes such as SOD and CAT. In animal models, APISA has been shown to reduce inflammation and oxidative stress in various tissues such as the liver, lung, and kidney.

Advantages and Limitations for Lab Experiments

One of the advantages of APISA is its relatively simple synthesis method. APISA is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one of the limitations of APISA is its low solubility in water, which can make it difficult to use in some experimental setups. APISA is also relatively unexplored, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for the research on APISA. One possible direction is the development of new drug candidates based on APISA for the treatment of inflammatory and oxidative stress-related diseases. Another direction is the investigation of the potential neuroprotective effects of APISA, as it has been shown to protect against oxidative stress in the brain. Further research is also needed to elucidate the mechanism of action of APISA and its potential interactions with other signaling pathways.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13(23)14-7-9-16(10-8-14)21-18(24)12-25-19-20-11-17(22-19)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSCIWQGGPGWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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